Cas no 87220-68-6 (9-Phenyl-9H-carbazole-3-carboxaldehyde)

9-Phenyl-9H-carbazole-3-carboxaldehyde structure
87220-68-6 structure
Product Name:9-Phenyl-9H-carbazole-3-carboxaldehyde
Número CAS:87220-68-6
MF:C19H13NO
Megavatios:271.312624692917
MDL:MFCD19441087
CID:1880661
PubChem ID:354334477
Update Time:2025-05-23

9-Phenyl-9H-carbazole-3-carboxaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 9H-Carbazole-3-carboxaldehyde, 9-phenyl-
    • 9-Phenyl-9H-carbazole-3-carboxaldehyde
    • 9-phenylcarbazole-3-carbaldehyde
    • 3-Formyl-9-phenyl-9H-carbazole
    • 9-PHENYL-9H-CARBAZOLE-3-CARBALDEHYDE
    • ITPJDBJBKAFUEG-UHFFFAOYSA-N
    • 9-Phenyl-3-carbazolecarboxaldehyde
    • P2351
    • 9-Phenyl-9H-carbazole-3-carboxaldehyde (ACI)
    • 9-Phenylcarbazole-3-carboxaldehyde
    • N-Phenylcarbazole-3-carbaldehyde
    • AKOS037645886
    • SCHEMBL7163446
    • DB-108358
    • T73019
    • MFCD19441087
    • AS-64542
    • CS-0181619
    • DTXSID70594320
    • 87220-68-6
    • MDL: MFCD19441087
    • Renchi: 1S/C19H13NO/c21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)20(19)15-6-2-1-3-7-15/h1-13H
    • Clave inchi: ITPJDBJBKAFUEG-UHFFFAOYSA-N
    • Sonrisas: O=CC1C=C2C3C(N(C2=CC=1)C1C=CC=CC=1)=CC=CC=3

Atributos calculados

  • Calidad precisa: 271.099714038g/mol
  • Masa isotópica única: 271.099714038g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 21
  • Cuenta de enlace giratorio: 2
  • Complejidad: 376
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 22
  • Xlogp3: 4.5

Propiedades experimentales

  • Punto de fusión: 104.0 to 108.0 deg-C
  • Lambda Max: 313(Hexane)(lit.)

9-Phenyl-9H-carbazole-3-carboxaldehyde Información de Seguridad

9-Phenyl-9H-carbazole-3-carboxaldehyde PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P866853-1g
9-Phenyl-9H-carbazole-3-carboxaldehyde
87220-68-6 ≥98%
1g
¥713.00 2022-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QM836-1g
9-Phenyl-9H-carbazole-3-carboxaldehyde
87220-68-6 98.0%(GC)
1g
¥1097.0 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QM836-200mg
9-Phenyl-9H-carbazole-3-carboxaldehyde
87220-68-6 98.0%(GC)
200mg
¥381.0 2022-06-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P866853-200mg
9-Phenyl-9H-carbazole-3-carboxaldehyde
87220-68-6 ≥98%
200mg
¥261.00 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P866853-5g
9-Phenyl-9H-carbazole-3-carboxaldehyde
87220-68-6 ≥98%
5g
¥2,496.00 2022-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P866853-25g
9-Phenyl-9H-carbazole-3-carboxaldehyde
87220-68-6 ≥98%
25g
¥8,736.00 2022-09-01
abcr
AB550272-1 g
9-Phenyl-9H-carbazole-3-carboxaldehyde; .
87220-68-6
1g
€168.80 2023-07-11
abcr
AB550272-5 g
9-Phenyl-9H-carbazole-3-carboxaldehyde; .
87220-68-6
5g
€505.50 2023-07-11
TRC
P399530-10mg
9-Phenyl-9H-carbazole-3-carboxaldehyde
87220-68-6
10mg
$ 50.00 2022-06-03
TRC
P399530-50mg
9-Phenyl-9H-carbazole-3-carboxaldehyde
87220-68-6
50mg
$ 65.00 2022-06-03

9-Phenyl-9H-carbazole-3-carboxaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Chloroform ,  Dimethylformamide ;  0 °C; 8 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referencia
Structure-property relationship of new organic sensitizers based on multicarbazole derivatives for dye-sensitized solar cells
Jo, Hyo Jeong; et al, International Journal of Photoenergy, 2014, 872617, 872617/1-872617/8

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Titanium tetrachloride Solvents: 1,2-Dichlorobenzene ;  1 h, cooled
Referencia
Photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives - experimental and theoretical studies
Guzow, Katarzyna; et al, Photochemical & Photobiological Sciences, 2013, 12(2), 284-297

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: 1,10-Phenanthroline ,  Potassium carbonate Catalysts: Cuprous iodide ;  48 h, 130 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C; 3 h, 0 °C; 0 °C → rt
2.2 rt; rt → 90 °C; 5 h, 90 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referencia
Ternary donor-acceptor phosphine oxide hosts with peculiar high energy gap for efficient blue electroluminescence
Sun, Mingzhi; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2015, 3(36), 9469-9478

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Copper oxide (Cu2O) Solvents: N,N-Dimethylacrylamide
2.1 Reagents: Phosphorus oxychloride Solvents: Dichloromethane
Referencia
Fluorescent carbazole based pyridone dyes - Synthesis, solvatochromism, linear and nonlinear optical properties
Kadam, MayuriM. L.; et al, Optical Materials (Amsterdam, 2018, 85, 308-318

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichlorobenzene ;  15 min, 0 °C; 85 °C; 85 °C → rt
1.2 Reagents: Sodium acetate Solvents: Water ;  pH 6 - 8, 0 °C
Referencia
High hole mobilities in carbazole-based glass-forming hydrazones
Ostrauskaite, Jolita; et al, Journal of Materials Chemistry, 2002, 12(12), 3469-3474

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  1 h, 0 °C
1.2 Solvents: 1,2-Dichloroethane ;  0 °C → 90 °C; 8 h, 90 °C
1.3 Reagents: Water ;  cooled
Referencia
Remarkable Isomeric Effects on Optical and Optoelectronic Properties of N-Phenylcarbazole-Capped 9,10-Divinylanthracenes
Xue, Shanfeng; et al, Journal of Physical Chemistry C, 2014, 118(32), 18668-18675

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  0 °C
1.2 Solvents: Dimethylformamide ;  30 °C; 4 h, 80 °C; 80 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8, cooled
Referencia
Synthesis and characterisation of eight organic dyes for dye sensitised solar cells
Hosseinnezhad, M.; et al, Materials Technology (London, 2014, 29(2), 112-117

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Cuprous iodide Solvents: p-Xylene
1.2 Reagents: Phosphorus oxychloride
Referencia
Iridium complexes containing 2-aryl-benzothiazole ligands: color tuning and application in high-performance organic light-emitting diodes
Li, Jiuyan; et al, Journal of Materials Chemistry C: Materials for Optical and Electronic Devices, 2013, 1(26), 4171-4179

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  18-Crown-6 Solvents: 1,2-Dichlorobenzene ;  48 h, 180 °C; 180 °C → rt
1.2 Reagents: Ammonium carbonate Solvents: Water ;  rt
2.1 Reagents: Phosphorus oxychloride ;  30 min, 0 °C; 12 h, rt
2.2 Reagents: Water ;  0 °C
Referencia
High-efficiency deep blue fluorescent emitters based on phenanthro[9,10-d]imidazole substituted carbazole and their applications in organic light emitting diodes
Gao, Zhao; et al, Organic Electronics, 2014, 15(11), 2667-2676

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide
2.1 Reagents: Phosphorus oxychloride ;  90 °C
Referencia
Probe exciplex structure of highly efficient thermally activated delayed fluorescence organic light emitting diodes
Lin, Tzu-Chieh; et al, Nature Communications, 2018, 9(1), 1-8

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Cuprous iodide Solvents: Dimethylacetamide ;  reflux
2.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane
Referencia
Carbazole-containing push-pull chromophore with viscosity and polarity sensitive emissions: Synthesis and photophysical properties
Telore, Rahul D.; et al, Dyes and Pigments, 2016, 129, 1-8

9-Phenyl-9H-carbazole-3-carboxaldehyde Raw materials

9-Phenyl-9H-carbazole-3-carboxaldehyde Preparation Products

9-Phenyl-9H-carbazole-3-carboxaldehyde Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:87220-68-6)9-Phenyl-9H-carbazole-3-carboxaldehyde
Número de pedido:A1052617
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 17:36
Precio ($):451.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:87220-68-6)9-Phenyl-9H-carbazole-3-carboxaldehyde
A1052617
Pureza:99%
Cantidad:25g
Precio ($):451.0